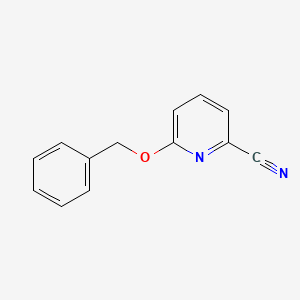

6-(Benzyloxy)picolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIJCBURYXWOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453457 | |

| Record name | 6-(Benzyloxy)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190582-95-7 | |

| Record name | 6-(Benzyloxy)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Benzyloxy)picolinonitrile: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 6-(benzyloxy)picolinonitrile (CAS Number: 190582-95-7), a key heterocyclic building block in medicinal chemistry. This document delves into its chemical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity and applications, particularly in the context of drug development. The information presented herein is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a substituted pyridine derivative that has garnered interest in the pharmaceutical industry due to its utility as a versatile intermediate. The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of bioactive molecules.

The nitrile group in this compound is a key functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles, allowing for extensive structure-activity relationship (SAR) studies. Furthermore, the benzyloxy group serves as a stable protecting group for the 6-hydroxy functionality, which can be readily removed to reveal a reactive site for further chemical modification. This strategic combination of a modifiable nitrile group and a protected hydroxyl group on a pyridine core makes this compound a valuable tool for the synthesis of complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective use in a laboratory setting. The key data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 190582-95-7 | [1] |

| Molecular Formula | C₁₃H₁₀N₂O | [2] |

| Molecular Weight | 210.23 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Storage | Sealed in dry, 2-8°C | [2] |

Safety Information:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis of this compound: A Validated Protocol

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This robust and reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of benzyl alcohol reacts with 6-chloropicolinonitrile to afford the desired product. The following protocol is a detailed, step-by-step procedure based on established chemical principles and analogous transformations.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

Materials:

-

6-Chloropicolinonitrile

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Benzylalkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF.

-

Addition of Benzyl Alcohol: Slowly add benzyl alcohol (1.1 equivalents) dropwise to the sodium hydride suspension via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium benzylalkoxide.

-

Reaction with 6-Chloropicolinonitrile: Add a solution of 6-chloropicolinonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopic Data | Predicted Features |

| ¹H NMR | * δ 7.3-7.5 ppm (m, 5H): Protons of the phenyl ring of the benzyl group. |

| * δ 5.4 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. | |

| * δ 7.0-7.8 ppm (m, 3H): Protons of the pyridine ring. | |

| ¹³C NMR | * δ ~160 ppm: Carbon at the 6-position of the pyridine ring (attached to oxygen). |

| * δ ~150 ppm: Carbon at the 2-position of the pyridine ring (attached to the nitrile). | |

| * δ ~136 ppm: Quaternary carbon of the phenyl ring. | |

| * δ ~128-129 ppm: CH carbons of the phenyl ring. | |

| * δ ~117 ppm: Nitrile carbon (-C≡N). | |

| * δ ~70 ppm: Methylene carbon (-CH₂-) of the benzyl group. | |

| FT-IR (cm⁻¹) | * ~2230 cm⁻¹: Strong C≡N stretching vibration. |

| * ~3030 cm⁻¹: Aromatic C-H stretching vibrations. | |

| * ~1600, 1495, 1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations. | |

| * ~1250 cm⁻¹: Aryl-O-CH₂ stretching vibration. | |

| Mass Spectrometry | * [M+H]⁺: Expected at m/z 211.08. |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by its three key structural features: the pyridine ring, the nitrile group, and the benzyloxy group.

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to a range of other important chemical groups, making it a cornerstone of synthetic strategy.

Sources

An In-depth Technical Guide to 6-(Benzyloxy)picolinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract

6-(Benzyloxy)picolinonitrile is a substituted pyridine derivative that serves as a valuable and versatile building block in modern medicinal chemistry. Its unique structural architecture, featuring a reactive nitrile group, a cleavable benzyl ether, and an electron-deficient pyridine core, offers multiple avenues for synthetic modification. This guide provides a comprehensive technical overview of its chemical properties, a robust synthetic protocol, detailed spectroscopic analysis, and an exploration of its reactivity. We delve into the causality behind experimental choices and highlight its strategic importance for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Core Molecular Profile and Strategic Importance

This compound, with the Chemical Abstracts Service (CAS) registry number 190582-95-7, is a key heterocyclic intermediate.[1] The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[2] The specific arrangement of substituents in this compound endows it with three key features of strategic interest for drug development:

-

The Nitrile Group (Pharmacophore/Synthetic Handle): The nitrile moiety is a bioisostere for various functional groups and can participate in key hydrogen bond interactions with biological targets. It is also a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, enabling diverse downstream derivatization.[3]

-

The Benzyloxy Moiety (Protecting Group/Scaffold Element): The benzyl ether serves as a robust protecting group for the C6-hydroxyl functionality of the pyridine ring. It is stable to a wide range of reaction conditions but can be selectively cleaved via catalytic hydrogenolysis. This allows for the late-stage introduction of alternative substituents or the unmasking of a phenol for further functionalization.

-

The Pyridine Ring (Core Scaffold): As an electron-deficient aromatic system, the pyridine ring influences the molecule's overall electronic properties, solubility, and metabolic stability. Its nitrogen atom provides a site for potential hydrogen bonding and salt formation, which are critical for modulating pharmacokinetic properties.

These combined features make this compound a sought-after precursor for complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental for its effective use in synthesis and for quality control.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound is typically supplied as a solid and requires storage in a dry, controlled environment to ensure its stability.[1]

| Property | Value | Source |

| CAS Number | 190582-95-7 | [1] |

| Molecular Formula | C₁₃H₁₀N₂O | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Physical Form | Solid | |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine and benzyl rings, as well as the characteristic singlet for the benzylic methylene (-CH₂-) protons.

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting coupling patterns characteristic of a 2,6-disubstituted pyridine.

-

Benzyl Protons: A multiplet corresponding to the five protons of the phenyl ring (typically δ 7.3-7.5 ppm).

-

Methylene Protons: A sharp singlet for the -O-CH₂- protons (typically δ 5.4-5.6 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for all 13 carbon atoms, including the characteristic nitrile carbon (δ ~115-120 ppm) and the carbons of the two aromatic rings.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.

-

Strong absorption bands in the 1100-1250 cm⁻¹ region correspond to the C-O-C (ether) stretching vibrations.

-

Bands around 1580-1600 cm⁻¹ are indicative of C=C and C=N stretching within the aromatic pyridine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[5][6]

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak at m/z = 210.23.

-

Key Fragmentation: A prominent and diagnostic fragmentation pathway for benzylic ethers is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium ion. This results in a strong signal at m/z = 91 .[7] The loss of this fragment from the molecular ion (210 - 91 = 119) would correspond to the 6-oxopicolinonitrile radical cation.

-

Synthesis and Manufacturing

A reliable synthetic route is critical for obtaining high-purity material for research and development. The most logical and field-proven approach for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

The synthesis proceeds by reacting a commercially available chloropyridine derivative, 6-chloropicolinonitrile, with benzyl alcohol in the presence of a non-nucleophilic base. The base deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide, which then displaces the chloride from the electron-deficient pyridine ring.

Detailed Experimental Protocol

Causality: Sodium hydride (NaH) is chosen as the base because it is strong, non-nucleophilic, and irreversibly deprotonates the alcohol, driving the reaction to completion. Anhydrous dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvates the sodium benzyl alkoxide intermediate, and has a high boiling point, allowing for elevated reaction temperatures if necessary.

Materials:

-

6-Chloropicolinonitrile

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 6-chloropicolinonitrile (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

-

Alkoxide Formation: Add benzyl alcohol (1.1 eq) to the solution. Cool the flask to 0 °C using an ice bath.

-

Base Addition: Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution at 0 °C. [CAUTION: NaH reacts violently with water and generates flammable hydrogen gas. Ensure a dry, inert atmosphere.]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Chemical Reactivity and Derivatization

The molecule's structure offers three primary sites for chemical modification, making it a highly adaptable intermediate.

Reactions of the Nitrile Group

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (6-(benzyloxy)picolinic acid) or amide (6-(benzyloxy)picolinamide). This transformation is fundamental for introducing linkers or acidic functional groups.

-

Reduction: The nitrile group can be reduced to a primary amine (6-(benzyloxy)pyridin-2-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., Raney Nickel). This provides a basic center and a site for further amide or sulfonamide coupling reactions.

Cleavage of the Benzyl Ether

The benzyl ether is primarily used as a protecting group for the C6-hydroxy functionality. Its most significant reaction is its cleavage.

-

Catalytic Hydrogenolysis: The most common and efficient method for debenzylation is catalytic hydrogenation. Subjecting the molecule to hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst cleanly cleaves the benzyl C-O bond, yielding 6-hydroxypicolinonitrile and toluene as a byproduct. This reaction is highly selective and proceeds under mild conditions, preserving most other functional groups.

Reactions of the Pyridine Ring

The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution (e.g., nitration, halogenation) but makes it susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at an activated position. The existing substituents (nitrile and benzyloxy) will direct any further substitution on the ring.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a scaffold for building more complex, biologically active molecules. The benzyloxy-substituted pyridine motif is a recurring feature in a variety of therapeutic areas.

-

Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to orient functional groups that interact with the ATP-binding pocket of the enzyme. The 6-(benzyloxy)quinoline scaffold, a close structural relative, has been successfully employed in the design of selective c-Met kinase inhibitors.[4] The this compound core can be similarly elaborated to target various kinases implicated in cancer and inflammatory diseases.

-

DNA Repair Protein Inhibitors: O⁶-benzylguanine is a well-known inhibitor of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), which is responsible for cellular resistance to certain chemotherapy agents.[8][9] The benzyloxy-heterocycle structure is key to its activity. This highlights the potential for benzyloxy-substituted pyridines to be explored as modulators of DNA repair pathways.

-

General Pharmaceutical Scaffolding: The ability to sequentially or orthogonally modify the nitrile and benzyloxy groups allows for the systematic construction of compound libraries for high-throughput screening. For example, the benzyl group can be removed to reveal a phenol, which can then be alkylated with a diverse set of building blocks, while the nitrile is simultaneously converted into various amides or amines.

Safety and Handling

Proper safety protocols are mandatory when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[1][10]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

-

Handling and Storage: Avoid generating dust. Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1] Keep away from strong oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

References

-

Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-9. doi: 10.1016/j.bmcl.2009.12.109. Retrieved from [Link]

- Google Patents. (n.d.). Process of producing 6-aminopenicillanic acid compounds and intermediates.

-

MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

ACS Publications. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

ResearchGate. (n.d.). LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Menschutkin reaction of the benzyl bromide 3 with pyridine. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Rapid and Sensitive Chemical Analysis of Individual Picolitre Droplets by Mass Spectrometry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

European Patent Office. (2022). PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 6-chloropurine.

- Google Patents. (n.d.). Method for preparing substituted benzyl bromides.

-

PubMed. (2013). Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

-

Kasturi Aromatics. (n.d.). MATERIAL SAFETY DATA SHEET - Benzyl Cyanide. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs2CO3.... Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.

-

ResearchGate. (n.d.). Scale-up reactions and synthetic applications a benzyl bromide.... Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzenepropanenitrile (CAS 645-59-0). Retrieved from [Link]

-

PubMed. (2011). Mass spectrometry based approach to study the kinetics of O6-alkylguanine DNA alkyltransferase-mediated repair of O6-pyridyloxobutyl-2'-deoxyguanosine adducts in DNA. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Retrieved from [Link]

-

Cynor Laboratories. (n.d.). 2-Hydroxy -5-Nitro -6-Methyl Pyridine. Retrieved from [Link]

Sources

- 1. 190582-95-7|this compound|BLD Pharm [bldpharm.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Rapid and Sensitive Chemical Analysis of Individual Picolitre Droplets by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Benzyloxyindole(15903-94-3) 1H NMR [m.chemicalbook.com]

- 8. 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass spectrometry based approach to study the kinetics of O6-alkylguanine DNA alkyltransferase-mediated repair of O6-pyridyloxobutyl-2'-deoxyguanosine adducts in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. targetmol.com [targetmol.com]

Introduction: The Strategic Value of a Multifunctional Building Block

An In-depth Technical Guide to 6-(Benzyloxy)pyridine-2-carbonitrile: Synthesis, Characterization, and Applications

6-(Benzyloxy)pyridine-2-carbonitrile is a substituted heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure uniquely combines three key functional components: an electron-deficient pyridine ring, a versatile nitrile group, and a labile benzyloxy ether. This combination makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

The pyridine core is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. The nitrile moiety (—C≡N) is not merely a stable functional group but also a versatile synthetic handle. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form other heterocyclic systems. Furthermore, the nitrile group's strong electronegativity and linear geometry allow it to act as a hydrogen bond acceptor or a polar pharmacophore, influencing molecular interactions with biological targets.[1] The benzyloxy group often serves as a robust protecting group for a phenol, which can be readily cleaved under standard hydrogenolysis conditions to reveal a reactive hydroxyl group for further functionalization.

This guide provides a technical overview of the synthesis, structural characterization, and potential applications of 6-(benzyloxy)pyridine-2-carbonitrile, designed for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

A summary of the key properties of 6-(benzyloxy)pyridine-2-carbonitrile is presented below. These values are calculated or estimated based on the compound's structure and data from analogous molecules.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 6-(benzyloxy)pyridine-2-carbonitrile |

| CAS Number | 1177433-91-8 |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); Insoluble in water |

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 6-(benzyloxy)pyridine-2-carbonitrile can be approached via several routes. The optimal choice depends on the availability of starting materials and the desired scale of the reaction. Two of the most logical and field-proven methods are the Williamson Ether Synthesis and the Reissert-Henze Reaction.

Primary Recommended Route: Williamson Ether Synthesis

This method is often the most direct approach, involving the Sₙ2 reaction between an alkoxide and an alkyl halide.[2][3] In this context, the synthesis proceeds by reacting 6-hydroxypyridine-2-carbonitrile with benzyl bromide.

Causality and Experimental Insight: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. NaH irreversibly deprotonates the hydroxyl group to form the sodium alkoxide (phenoxide in this case). This deprotonation significantly increases the nucleophilicity of the oxygen atom, enabling it to efficiently attack the electrophilic methylene carbon of benzyl bromide. Solvents like DMF or THF are ideal as they are polar aprotic, effectively solvating the sodium cation without interfering with the nucleophile. The reaction is typically run at room temperature to prevent side reactions.

Sources

An In-depth Technical Guide to the Synthesis and Spectral Characterization of 6-(Benzyloxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(benzyloxy)picolinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the current gap in readily available, consolidated spectral data for this specific molecule, this document outlines a robust synthetic protocol and presents a detailed, predictive analysis of its spectral characteristics. This analysis is grounded in established principles of spectroscopy and supported by data from analogous structures, offering a valuable resource for researchers working with this and related compounds.

Introduction and Significance

This compound belongs to the family of substituted picolinonitriles, which are important structural motifs in a variety of biologically active molecules. The cyano group can serve as a versatile synthetic handle for further chemical transformations, while the benzyloxy group can influence the molecule's solubility, steric properties, and potential for hydrogen bonding interactions. The pyridine ring itself is a common scaffold in drug discovery. A plausible synthetic route to this compound involves the nucleophilic substitution of a leaving group at the 6-position of the picolinonitrile ring with a benzyl alkoxide.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution reaction. A common and reliable method involves the reaction of 6-chloropicolinonitrile with benzyl alcohol in the presence of a suitable base.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

-

Preparation of Benzyl Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). To this, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

-

Reaction with Benzyl Alcohol: Slowly add benzyl alcohol (1.1 equivalents) to the stirred suspension of NaH in DMF. Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium benzyl alkoxide.

-

Nucleophilic Substitution: Dissolve 6-chloropicolinonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Predicted Spectral Data and Interpretation

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the benzylic protons, the aromatic protons of the benzyl group, and the protons of the picolinonitrile ring.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | ~7.6 - 7.8 | m | 1H | H4-pyridine | | ~7.3 - 7.5 | m | 5H | Phenyl-H | | ~7.0 - 7.2 | m | 2H | H3, H5-pyridine | | ~5.4 | s | 2H | -O-CH₂-Ph |

-

Rationale: The benzylic protons (-O-CH₂-Ph) are expected to appear as a singlet around 5.4 ppm, deshielded by the adjacent oxygen atom. The aromatic protons of the benzyl group will likely appear as a multiplet in the range of 7.3-7.5 ppm. The pyridine ring protons will show a characteristic splitting pattern, with the proton at the 4-position being the most deshielded.

Caption: ¹H NMR data acquisition and processing workflow.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | | ~163 | C6-pyridine | | ~150 | C2-pyridine | | ~139 | C4-pyridine | | ~136 | C-ipso (Phenyl) | | ~129 | C-para (Phenyl) | | ~128.5 | C-ortho (Phenyl) | | ~128 | C-meta (Phenyl) | | ~118 | C5-pyridine | | ~117 | -C≡N | | ~110 | C3-pyridine | | ~70 | -O-CH₂-Ph |

-

Rationale: The carbon attached to the oxygen (C6 of the pyridine ring) will be significantly deshielded. The nitrile carbon will appear around 117 ppm. The benzylic carbon will be found in the typical range for such ethers, around 70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted IR Data (KBr pellet, cm⁻¹) | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | | ~3030 | C-H stretch (aromatic) | | ~2950 | C-H stretch (aliphatic, -CH₂-) | | ~2230 | -C≡N stretch | | ~1600, 1495, 1450 | C=C and C=N stretches (aromatic rings) | | ~1250 | C-O-C stretch (asymmetric) | | ~1050 | C-O-C stretch (symmetric) | | ~740, 690 | C-H bend (out-of-plane, monosubstituted benzene) |

-

Rationale: The most diagnostic peak will be the sharp, strong absorption of the nitrile group around 2230 cm⁻¹. The C-O-C stretching vibrations of the ether linkage will appear in the fingerprint region. The aromatic C-H and C=C/C=N stretching vibrations will also be prominent.

Caption: Workflow for obtaining an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| Predicted Mass Spectrometry Data (EI) | | :--- | :--- | | m/z | Proposed Fragment | | 210 | [M]⁺ (Molecular Ion) | | 108 | [M - C₇H₆]⁺ | | 91 | [C₇H₇]⁺ (Tropylium ion) | | 78 | [C₆H₅N]⁺ |

-

Rationale: The molecular ion peak is expected at m/z 210. A characteristic fragmentation of benzylic ethers is the cleavage of the C-O bond, leading to the formation of a stable tropylium ion at m/z 91, which is often the base peak. Other fragments will arise from the cleavage of the picolinonitrile ring. The fragmentation of ethers often results in a weak molecular ion peak[1].

Conclusion

This technical guide provides a foundational understanding of the synthesis and predicted spectral characteristics of this compound. The provided synthetic protocol offers a reliable method for its preparation, and the detailed spectral analysis, though predictive, serves as a robust guide for its characterization. As research into novel heterocyclic compounds continues to expand, this document provides a valuable starting point for scientists and developers working with this and related molecular scaffolds.

References

-

Haile, P. A., Votta, B. J., Marquis, R. W., Bury, M. J., Mehlmann, J. F., Singhaus Jr, R., ... & Casillas, L. N. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of medicinal chemistry, 59(10), 4867–4880. [Link]

-

Nishii, H., Chiba, T., Morikami, K., Fukami, T. A., Sakamoto, H., Ko, K., & Koyano, H. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(4), 1405–1409. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link] [https://people.whitman.edu/~dondi/CH341/GCMS_handout_341.pdf]

Sources

An In-Depth Technical Guide to the Solubility of 6-(Benzyloxy)picolinonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(Benzyloxy)picolinonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data, this document offers a predictive analysis based on the molecule's structural attributes, followed by detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, providing the necessary tools to systematically evaluate the solubility profile of this compound in a range of organic solvents. The protocols for kinetic and thermodynamic solubility assays are detailed, alongside a validated HPLC-UV method for accurate quantification, ensuring a self-validating system for robust and reliable data generation.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application.[1][2] Poor solubility can impede absorption, limit bioavailability, and create significant challenges in formulation development, ultimately leading to increased costs and potential late-stage attrition of promising compounds.[2] this compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and the development of stable formulations.

This guide addresses the current information gap by providing a foundational understanding of the expected solubility of this compound and, more importantly, equipping the research scientist with the practical methodologies to determine it accurately.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] An analysis of the molecular structure of this compound provides valuable insights into its likely solubility behavior.

This compound

-

Molecular Formula: C₁₃H₁₀N₂O

-

Molecular Weight: 210.23 g/mol

-

Structure:

-

Picolinonitrile moiety: This heterocyclic ring containing a nitrogen atom and a nitrile group (-C≡N) introduces polarity to the molecule. The lone pair of electrons on the pyridine nitrogen and the polar nature of the nitrile group can participate in dipole-dipole interactions and potentially act as hydrogen bond acceptors.[5][6][7]

-

Benzyloxy group: This group consists of a nonpolar benzene ring and an ether linkage. The large, nonpolar surface area of the benzyl group will favor solubility in nonpolar or moderately polar solvents through van der Waals interactions.[8][9]

-

Predicted Solubility:

Based on this hybrid structure, this compound is expected to exhibit a nuanced solubility profile:

-

High Solubility Predicted in:

-

Polar Aprotic Solvents: Such as acetone, acetonitrile, and ethyl acetate. These solvents can engage in dipole-dipole interactions with the picolinonitrile portion of the molecule.

-

Chlorinated Solvents: Such as dichloromethane (DCM) and chloroform, which can effectively solvate both the polar and nonpolar regions of the molecule.

-

-

Moderate Solubility Predicted in:

-

Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. While the nitrile and pyridine nitrogen can act as hydrogen bond acceptors with the solvent's hydroxyl group, the large nonpolar benzyl group may limit overall solubility compared to smaller, more polar solutes.[9]

-

Aromatic Hydrocarbons: Such as toluene, due to favorable π-π stacking interactions with the benzyl and pyridine rings.

-

-

Low Solubility Predicted in:

-

Nonpolar Aliphatic Solvents: Such as hexane and cyclohexane. The polarity of the picolinonitrile moiety will likely result in poor solubility in these highly nonpolar solvents.[4]

-

This predictive analysis serves as a foundational hypothesis, which must be confirmed and quantified through rigorous experimental evaluation.

Experimental Determination of Solubility

A multi-tiered approach, beginning with a qualitative assessment and progressing to precise quantitative measurements, provides a comprehensive understanding of a compound's solubility.

Qualitative Solubility Assessment

This initial screening method is a rapid and resource-efficient way to categorize the solubility of this compound across a broad range of solvents.

Protocol:

-

Preparation: Dispense 10 mg of this compound into separate, labeled 2 mL glass vials.

-

Solvent Addition: Add 1 mL of the test solvent to each vial.

-

Equilibration: Cap the vials securely and agitate them at room temperature (e.g., on a vortex mixer for 1 minute, followed by placement on a rotator for 1 hour).

-

Observation: Visually inspect each vial for the presence of undissolved solid material.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears largely unchanged.

-

Table 1: Example Data Table for Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Observed Solubility (Hypothetical) |

| Polar Aprotic | Acetone | High | Soluble |

| Acetonitrile | High | Soluble | |

| Ethyl Acetate | High | Soluble | |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | |

| Polar Protic | Methanol | Moderate | Soluble |

| Ethanol | Moderate | Partially Soluble | |

| Isopropanol | Moderate | Partially Soluble | |

| Chlorinated | Dichloromethane (DCM) | High | Soluble |

| Chloroform | High | Soluble | |

| Aromatic | Toluene | Moderate | Partially Soluble |

| Nonpolar | Hexane | Low | Insoluble |

| Cyclohexane | Low | Insoluble |

Quantitative Solubility Determination: Kinetic and Thermodynamic Assays

For drug development, a quantitative measure of solubility is essential. Kinetic and thermodynamic solubility assays provide this crucial data, though they measure different aspects of the dissolution process.[1][10]

-

Kinetic Solubility: Measures the concentration of a compound in solution before it precipitates after being rapidly diluted from a high-concentration stock solution (typically in DMSO). This is a high-throughput method often used in early-stage discovery to identify compounds with potential solubility liabilities.[1][10][11]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where a saturated solution is in equilibrium with an excess of the solid compound. This is a lower-throughput but more accurate measure, critical for later-stage development and formulation.[2][12]

The following diagram outlines the general workflow for determining both kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

This protocol provides a robust method for determining the equilibrium solubility of this compound.

-

Preparation: Add an excess amount of solid this compound (e.g., ~5 mg) to a 2 mL glass vial. The exact amount is not critical, but there must be visible solid remaining at the end of the experiment.[12]

-

Solvent Addition: Add 1 mL of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.[12]

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: If necessary, dilute the filtrate with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the sample by HPLC-UV according to the method described in Section 4.

Analytical Method: Quantification by HPLC-UV

Accurate quantification of the dissolved this compound is essential for reliable solubility data. A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is a standard and robust approach.[2][13]

HPLC Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~270 nm (to be confirmed by UV scan of a standard solution)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Standard Curve Preparation

-

Primary Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Working Standards: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject each standard in triplicate and plot the peak area against the concentration. The resulting calibration curve should have a correlation coefficient (r²) of >0.99 for accurate quantification.[14][15]

Data Interpretation and Reporting

The solubility data should be compiled into a clear and concise format, allowing for easy comparison across different solvents.

Table 2: Example Data Table for Quantitative Solubility of this compound at 25 °C

| Solvent | Dielectric Constant | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Dichloromethane | 9.1 | Experimental Value | Experimental Value |

| Acetone | 21.0 | Experimental Value | Experimental Value |

| Acetonitrile | 37.5 | Experimental Value | Experimental Value |

| Ethanol | 24.6 | Experimental Value | Experimental Value |

| Toluene | 2.4 | Experimental Value | Experimental Value |

| Hexane | 1.9 | Experimental Value | Experimental Value |

Conclusion

While published data on the solubility of this compound is scarce, a systematic approach combining theoretical prediction with robust experimental determination can effectively characterize its solubility profile. The dual-nature of its structure—a polar picolinonitrile core and a nonpolar benzyloxy group—suggests a preference for polar aprotic and chlorinated solvents. The detailed protocols provided in this guide for qualitative and quantitative (kinetic and thermodynamic) solubility assessment, coupled with a validated HPLC-UV analytical method, offer a comprehensive and self-validating framework for researchers. Generating this data is a critical step in streamlining process chemistry, enabling rational formulation design, and ultimately contributing to the successful development of new pharmaceutical agents.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacy, patient safety, and nitrile metabolism. Journal of Medicinal Chemistry, 53(22), 7902-7917.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

- Jia, Z., et al. (2013). Solubility of Benzyl Disulfide in Five Organic Solvents between (283.45 and 333.15) K.

- Patel, H. B., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.

- Pobanz, M. A., & Krasowski, M. D. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 44-49.

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Physical Properties of Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). Solubility. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. evotec.com [evotec.com]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. inventivapharma.com [inventivapharma.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journalbji.com [journalbji.com]

The Picolinonitrile Core: A Versatile Scaffold for Advanced Research Applications

Abstract

The picolinonitrile scaffold, a pyridine ring substituted with a nitrile group, represents a privileged structure in modern chemical and biological research. Its unique electronic properties, characterized by the electron-withdrawing nature of the nitrile group and the inherent reactivity of the pyridine ring, make it a versatile building block for creating novel molecules with tailored functionalities. This guide provides an in-depth exploration of the burgeoning research applications of picolinonitrile derivatives, spanning medicinal chemistry, materials science, and catalysis. We will delve into the rational design of these compounds, detail key experimental protocols for their synthesis and evaluation, and illuminate the underlying mechanisms that govern their activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this remarkable heterocyclic core.

Introduction: The Strategic Value of the Picolinonitrile Moiety

The pyridine ring is a ubiquitous feature in a significant number of FDA-approved drugs and biologically active compounds.[1] Its ability to form hydrogen bonds, act as a ligand for metal ions, and undergo various chemical modifications has cemented its status as a cornerstone of medicinal chemistry.[2] The introduction of a nitrile (cyano) group at the 2-position, affording the picolinonitrile structure, further enhances its utility. The nitrile group is a potent electron-withdrawing group, which modulates the electronic profile of the pyridine ring, influencing its reactivity and intermolecular interactions.[2] Furthermore, the cyano group itself is a versatile chemical handle, capable of being transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, providing a gateway to diverse chemical space.[3]

This guide will explore three major domains where picolinonitrile derivatives are making a significant impact:

-

Medicinal Chemistry: As targeted agents against cancer and infectious diseases.

-

Materials Science: As functional components in advanced electronic materials.

-

Catalysis: As sophisticated ligands for transition metal-catalyzed reactions.

We will provide not just a summary of findings, but also the "why" behind the experimental designs and the detailed "how" of their execution, empowering researchers to build upon this foundational knowledge.

Medicinal Chemistry: Targeting Disease with Precision

Picolinonitrile derivatives have emerged as potent modulators of key biological pathways implicated in cancer and microbial infections. Their rigid structure allows for precise orientation of functional groups to interact with specific enzymatic pockets or protein-protein interfaces.

Anticancer Applications: Inhibiting Uncontrolled Cell Proliferation

A primary strategy in modern oncology is the targeted inhibition of protein kinases, enzymes that are often dysregulated in cancer cells.[4] Picolinonitrile-based compounds have shown significant promise as kinase inhibitors, particularly targeting the Pim-1 kinase and pathways like PI3K/Akt/mTOR.[2][5]

Mechanism of Action: Pim-1 Kinase Inhibition

Pim-1 kinase is an oncogenic serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is linked to numerous cancers, including prostate, breast, and colon cancer.[2] Picolinonitrile derivatives have been designed to fit into the ATP-binding pocket of Pim-1, preventing its catalytic activity and thereby inducing cell cycle arrest and apoptosis.[2] Downregulation of Pim-1 has been shown to trigger cell cycle arrest and promote apoptosis in various cancer types.[2]

The general signaling pathway is illustrated below. Inhibition of Pim-1 by picolinonitrile derivatives blocks the downstream phosphorylation events that would normally promote cell survival and proliferation.

Pim-1 Kinase Inhibition Pathway.

Quantitative Efficacy of Picolinonitrile-Based Pim-1 Inhibitors

The cytotoxic activity of novel picolinonitrile derivatives is typically assessed against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces the viability of a cell population by 50%, is a key metric for efficacy.[6]

| Compound ID | HepG-2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |

| Compound 3a | 0.04 | 0.09 | 0.05 | 0.03 |

| Compound 3b | 0.09 | 0.11 | 0.12 | 0.08 |

| Compound 3c | 0.21 | 0.33 | 0.29 | 0.19 |

| 5-Fluorouracil | 4.11 | 5.32 | 4.89 | 3.98 |

| Data synthesized from studies on cyanopyridine-based Pim-1 inhibitors.[2] |

The data clearly demonstrates that certain picolinonitrile derivatives (e.g., Compound 3a) exhibit significantly higher potency (lower IC50 values) than the conventional chemotherapy drug 5-Fluorouracil across multiple cancer cell lines.[2][7]

Antibacterial Applications: Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a critical threat to global health.[8] Picolinonitrile derivatives offer a promising scaffold for the development of new antibacterial agents.

Structure-Activity Relationship (SAR) and Efficacy

Researchers have synthesized series of picolinonitrile derivatives and tested their activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is determined to assess the lowest concentration of the compound that prevents visible growth of a bacterium.[9]

| Compound ID | S. aureus MIC (mg/mL) | E. coli MIC (mg/mL) | K. pneumoniae MIC (mg/mL) | P. aeruginosa MIC (mg/mL) |

| Compound 4a | 1.0 | 1.0 | 2.0 | - |

| Compound 4c | 1.0 | 1.0 | 1.0 | 1.0 |

| Compound 4f | 2.0 | 2.0 | 2.0 | 1.0 |

| Data from studies on indole-modified pyrazolopyridine-carbonitrile derivatives.[10] |

The results indicate that modifications to the core picolinonitrile structure can tune the antibacterial spectrum and potency. For example, compound 4c demonstrated broad and consistent activity across all tested pathogenic bacteria.[10]

Advanced Materials: Building Blocks for Organic Electronics

The unique electronic properties of the picolinonitrile core make it an attractive component for organic electronics, particularly in the field of Organic Light-Emitting Diodes (OLEDs).[11]

Role in Thermally Activated Delayed Fluorescence (TADF) Emitters

In OLEDs, electrically injected charges form excitons (electron-hole pairs) that can be either singlets (emissive) or triplets (non-emissive), typically in a 1:3 ratio. TADF materials are designed to convert the non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[12] This dramatically enhances the internal quantum efficiency of the device.

Picolinonitrile derivatives are often used as the electron-acceptor moiety in a donor-acceptor (D-A) molecular architecture. The electron-withdrawing nitrile group helps to spatially separate the Highest Occupied Molecular Orbital (HOMO, on the donor) from the Lowest Unoccupied Molecular Orbital (LUMO, on the acceptor). This separation minimizes the energy gap between the singlet and triplet excited states (ΔE_ST), a critical requirement for efficient RISC.[12]

Energy level diagram for a TADF emitter.

Performance of Picolinonitrile-based OLEDs

The performance of OLEDs is often measured by their External Quantum Efficiency (EQE), which is the ratio of photons emitted to electrons injected.

| Emitter Type | Peak Emission (nm) | Max EQE (%) |

| Green TADF (T6) | 487 | 20.6% |

| Green TADF (T8) | 477 | 14.6% |

| Greenish-Yellow TADF | - | 39.1% |

| Orange-Red TADF | - | 26.2% |

| Data synthesized from studies on pyridine-based TADF emitters.[12][13] |

These results highlight the potential of picolinonitrile-based D-A systems to achieve very high efficiencies in OLED devices, rivaling traditional phosphorescent emitters.[13]

Synthesis Protocols and Catalytic Applications

The accessibility and derivatization of the picolinonitrile core are crucial for its widespread application. Efficient synthetic routes and its use in catalysis are key enabling technologies.

Experimental Protocol: One-Pot Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles

This protocol describes a gold(I)-catalyzed cyclization followed by N-O bond cleavage to produce valuable picolinonitrile intermediates.[14] This method avoids the harsh anionic conditions required in previous synthetic approaches.[14]

Workflow Diagram

One-pot synthesis of 3-hydroxypicolinonitriles.

Step-by-Step Methodology: [3][14]

-

Catalyst Preparation: To a flask, add (IPr)AuCl (5 mol %) and AgOTf (5 mol %) in 1,2-dichloroethane.

-

Reaction Initiation: Add the starting 4-propargylaminoisoxazole (1.0 equiv) in 1,2-dichloroethane (3.0 mL/mmol) to the catalyst mixture.

-

Cyclization: Stir the resulting mixture at 60 °C for 3 hours to form the isoxazolopyridine intermediate.

-

Cleavage: To the reaction mixture, add dry MeOH (5.0 mL/mmol) and K₂CO₃ (1.5 equiv).

-

Reaction Completion: Stir the mixture at 60 °C for an additional 30 minutes.

-

Workup: Quench the reaction by adding 1 M aqueous HCl. Pass the mixture through a celite pad and extract with ethyl acetate.

-

Isolation: Dry the combined organic layers over MgSO₄, filter, and remove the solvent in vacuo to yield the final picolinonitrile product.

Picolinonitrile Derivatives as Ligands in Catalysis

The nitrogen atom of the pyridine ring in picolinonitrile derivatives can coordinate with transition metals, making them effective ligands in catalysis.[15] Pd(II) complexes featuring substituted pyridine ligands have demonstrated high efficiency as precatalysts in fundamental carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions.[15] Similarly, Ni(II) complexes with pyridine-based ligands are used for olefin oligomerization.[16] The electronic properties of the picolinonitrile ligand, influenced by its substituents, can be fine-tuned to modulate the catalytic activity and selectivity of the metal center.[15]

Conclusion and Future Outlook

The picolinonitrile scaffold is far more than a simple heterocyclic building block; it is a dynamic and adaptable core that empowers innovation across multiple scientific disciplines. In medicinal chemistry, the ability to fine-tune interactions with biological targets like kinases is paving the way for next-generation targeted therapies. In materials science, its role as an electron-acceptor in TADF emitters is helping to push the boundaries of efficiency and performance in OLED displays and lighting. The development of robust synthetic methodologies and its application in catalysis further amplify its value to the research community.

Future research will likely focus on expanding the diversity of picolinonitrile derivatives, exploring novel substitution patterns to unlock new functions. The integration of computational modeling with synthetic chemistry will accelerate the discovery of compounds with optimized properties, whether for enhanced biological potency or superior electronic performance. As our understanding of complex biological and material systems grows, the strategic application of versatile scaffolds like picolinonitrile will be paramount in developing the transformative technologies of tomorrow.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2022). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules, 27(15), 4987. Available from: [Link]

-

Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 16876–16883. Available from: [Link]

-

Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 16876-16883. Available from: [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. Available from: [Link]

-

Cai, X., & Su, S. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Advanced Functional Materials, 28(37), 1802558. Available from: [Link]

-

Losiewicz, M. D., & Carlson, R. W. (2014). Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. Current Topics in Medicinal Chemistry, 14(4), 455-476. Available from: [Link]

-

Mora-Mas, E., Ros-Lis, J. V., & Peris, E. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13429–13441. Available from: [Link]

-

Studies of the Catalytic Activity of New Nickel(II) Compounds Containing Pyridine Carboxylic Acids Ligands in Oligomerization Processes of Selected Olefins and Cyclohexyl Isocyanide. (2021). Molecules, 26(16), 4987. Available from: [Link]

-

Anticancer Drugs (Part-08) Antimetabolites | Purine Analogue or Antagonist | Anti Cancer. (2020). YouTube. Available from: [Link]

-

Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. (n.d.). ResearchGate. Available from: [Link]

-

Al-wsmani, M. F., Al-Ghorbani, M., Othman, A. A., et al. (2023). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Advances, 13(52), 36509-36523. Available from: [Link]

-

Viability of cells in monolayer and spheroid cultures. (n.d.). ResearchGate. Available from: [Link]

-

Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes. (2022). ACS Applied Materials & Interfaces, 14(4), 5659-5668. Available from: [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available from: [Link]

-

Volyniuk, D., Cherpak, V., Stakhira, P., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Omega, 8(10), 9579-9589. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. idexx.com [idexx.com]

- 10. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Picolinonitrile: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The picolinonitrile scaffold, a pyridine ring substituted with a nitrile group at the 2-position, has emerged as a cornerstone in modern medicinal chemistry. Its unique combination of physicochemical properties—including its role as a hydrogen bond acceptor, its metabolic stability, and its ability to engage in critical interactions with biological targets—renders it a privileged structure in drug design. This guide provides a comprehensive overview of the picolinonitrile core, elucidating its strategic applications, common synthetic methodologies, and diverse therapeutic roles. We delve into its function as a versatile pharmacophore and a bioisosteric replacement for other key functional groups. Through detailed case studies in oncology, neurodegenerative diseases, and infectious diseases, this document showcases the proven success and future potential of picolinonitrile-based compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the rational design and synthesis of next-generation therapeutics.

Introduction to the Picolinonitrile Core

The Picolinonitrile Scaffold: Structure and Nomenclature

Picolinonitrile, systematically known as pyridine-2-carbonitrile, is an aromatic heterocyclic compound with the molecular formula C₆H₄N₂.[1] The core structure consists of a pyridine ring where a cyano (-C≡N) group is attached to the carbon atom adjacent to the ring nitrogen (C2 position). This specific arrangement imparts distinct electronic and steric properties that are highly influential in its molecular interactions.

Caption: Core chemical structure of Picolinonitrile.

Physicochemical Properties and Their Implications in Drug Design

The utility of the picolinonitrile moiety in medicinal chemistry is directly linked to its inherent physicochemical properties. The electron-withdrawing nature of both the pyridine nitrogen and the nitrile group significantly influences the molecule's reactivity and binding capabilities.

The nitrile group is metabolically robust and is often not modified as it passes through the body.[2] In most cases where drug metabolism occurs, it happens at other sites on the molecule, leaving the nitrile intact.[2] This stability is a key advantage in designing long-acting therapeutic agents. Furthermore, the nitrile can serve as a weak hydrogen bond acceptor and can participate in dipole-dipole interactions, which are crucial for target binding.

| Property | Value | Implication in Drug Design |

| Molecular Formula | C₆H₄N₂ | Low molecular weight starting point for scaffold elaboration. |

| Molecular Weight | 104.11 g/mol | Favorable for maintaining drug-like properties (e.g., Rule of Five). |

| logP | 0.45 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| pKa (conjugate acid) | 0.26 | The pyridine nitrogen is weakly basic, reducing the likelihood of full protonation at physiological pH. |

| Metabolic Stability | High | The nitrile group is resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[2] |

Data sourced from PubChem CID 7522.[1]

Why Picolinonitrile? A Privileged Fragment in Medicinal Chemistry

The picolinonitrile scaffold is considered a "privileged structure" because it is a molecular framework that can provide ligands for more than one type of biological target. Its prevalence in successful drug candidates stems from its ability to:

-

Serve as a versatile anchor: The pyridine ring can be readily functionalized at multiple positions, allowing for precise orientation of substituents to optimize target engagement.

-

Enhance pharmacokinetic profiles: The inherent stability of the nitrile group and the overall scaffold can lead to improved metabolic stability and oral bioavailability.[3]

-

Modulate physicochemical properties: The introduction of the picolinonitrile moiety can fine-tune a molecule's solubility, lipophilicity, and polarity.

The Strategic Role of Picolinonitrile in Drug Design

The rational incorporation of a picolinonitrile core into a drug candidate is a strategic decision driven by its ability to fulfill several critical roles in molecular recognition and property modulation.

Picolinonitrile as a Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of features that allows a molecule to interact with a specific biological target.[4][5] The picolinonitrile moiety frequently constitutes a key part of a molecule's pharmacophore.[6][7] The pyridine nitrogen can act as a hydrogen bond acceptor, while the nitrile group, with its linear geometry and strong dipole moment, can engage in specific interactions within a binding pocket, such as interacting with backbone amides or metal ions.[3]

Caption: Pharmacophoric features of the picolinonitrile scaffold.

Bioisosteric Replacement Strategies

Bioisosteric replacement—the substitution of a functional group with another that retains similar biological activity but alters physicochemical properties—is a cornerstone of lead optimization.[8][9][10] The picolinonitrile group is an effective bioisostere for several common functional groups.

-

Replacement for Amides and Carboxylic Acids: In certain contexts, the nitrile group can mimic the hydrogen bonding and electronic profile of a carbonyl oxygen.[11][12] Replacing a metabolically labile amide or a highly acidic carboxylic acid with a stable, non-ionizable picolinonitrile can dramatically improve a compound's metabolic stability and cell permeability.

-

Replacement for Halogenated Phenyl Rings: A picolinonitrile can sometimes substitute for a halogenated aromatic ring, maintaining similar size and electronic properties while offering different vectors for further chemical modification and potentially avoiding toxicity associated with certain halogens.

The Nitrile Group: More Than a Simple Substituent

The nitrile group is not merely a passive placeholder. In advanced drug design, it can be engineered to act as a "warhead" for covalent inhibition.[13] While less reactive than other electrophiles, a strategically positioned nitrile can react with a nucleophilic residue (like cysteine or serine) in an enzyme's active site to form a reversible or irreversible covalent bond. This strategy has been successfully employed in the development of highly potent and selective enzyme inhibitors, such as certain dipeptidyl peptidase 4 (DPP-4) inhibitors.[13]

Synthesis and Functionalization of Picolinonitrile Derivatives

Common Synthetic Routes to the Picolinonitrile Core

The synthesis of the picolinonitrile scaffold is well-established, providing accessible routes for drug discovery programs.

-

Vapor Phase Ammoxidation of 2-Methylpyridine (Picoline): This is a primary industrial method where 2-methylpyridine is reacted with ammonia and air over a catalyst at high temperatures.[1]

-

Cyanation of Halopyridines: A common laboratory-scale method involves the transition-metal-catalyzed cross-coupling of 2-halopyridines (e.g., 2-bromopyridine) with a cyanide source, such as copper(I) cyanide (Rosenmund-von Braun reaction) or zinc cyanide.

-

Dehydration of Picolinamide: The dehydration of the corresponding amide (picolinamide) using reagents like phosphorus pentoxide or trifluoroacetic anhydride provides another direct route to the nitrile.

Other reported methods include starting from nicotinic acid or 3-bromopyridine.[14]

Representative Experimental Protocol: Synthesis of a Substituted Picolinonitrile

This protocol describes a representative palladium-catalyzed cyanation of a brominated pyridine derivative, a common transformation in medicinal chemistry.

Reaction: Synthesis of 5-methoxypicolinonitrile from 2-bromo-5-methoxypyridine.